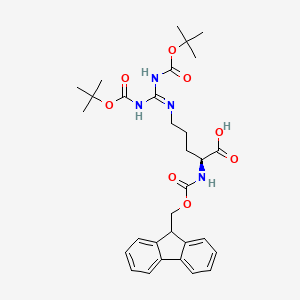
214852-39-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Fmoc-D-Asp(O-2-PhiPr)-OH: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. In proteomics, this compound is used for peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the specific binding of amino acids to form peptides without unwanted side reactions.
Biomedical Applications
In biomedical research, Fmoc-D-Asp(O-2-PhiPr)-OH can be used in the synthesis of polymers for drug delivery systems . These polymers can be designed to release therapeutic agents at controlled rates over a prolonged period, enhancing the efficacy of treatments.
Biotechnology
The compound is significant in biotechnological applications, particularly in the development of new biochemical assays and diagnostic tools . Its role in the synthesis of peptides makes it valuable for creating specific reagents that can be used to detect or measure biological substances.
Materials Science
In materials science, Fmoc-D-Asp(O-2-PhiPr)-OH contributes to the development of new materials with potential applications in tissue engineering and regenerative medicine . The compound’s ability to form polymers can be exploited to create scaffolds that support cell growth and tissue formation.
Environmental Science
This compound’s derivatives may be used in environmental science for the detection and quantification of pollutants . Its chemical structure allows for the creation of sensors that can detect specific environmental contaminants, aiding in bioremediation efforts.
Analytical Chemistry
In analytical chemistry, Fmoc-D-Asp(O-2-PhiPr)-OH is used in the development of chromatographic methods and spectroscopic analyses . It can serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 214852-39-8 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-amino-4,6-dimethylpyrimidine in the presence of a base catalyst such as potassium carbonate or sodium hydroxide to form an imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or benzyl to prevent unwanted reactions.", "Step 4: Dehydration of the protected amine intermediate using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form an intermediate imine.", "Step 5: Reduction of the intermediate imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, compound 214852-39-8." ] } | |
CAS-Nummer |
214852-39-8 |
Produktname |
214852-39-8 |
Molekularformel |
C28H27NO6 |
Molekulargewicht |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI-Schlüssel |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyme |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)




